molecular formula C13H17NO3 B1598401 2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester CAS No. 86954-05-4

2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B1598401
CAS No.: 86954-05-4
M. Wt: 235.28 g/mol
InChI Key: BJTNHGVCFWDNDP-UHFFFAOYSA-N
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Description

2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester: is a chemical compound with the molecular formula C13H17NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester typically involves the reaction of benzyl chloroformate with 2-(hydroxymethyl)pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group.

    Reduction: The compound can also be reduced, particularly at the ester functional group, to yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products:

    Oxidation: The major product is Benzyl 2-(carboxymethyl)pyrrolidine-1-carboxylate.

    Reduction: The major product is Benzyl 2-(hydroxymethyl)pyrrolidine-1-methanol.

    Substitution: The products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study the interactions of pyrrolidine derivatives with biological targets. It is also used in the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs that target specific enzymes or receptors. Its structure allows for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The hydroxymethyl group and the pyrrolidine ring play crucial roles in its binding affinity and specificity. The molecular pathways involved include enzyme inhibition, receptor binding, and modulation of signal transduction pathways.

Comparison with Similar Compounds

  • Benzyl 2-(hydroxymethyl)pyrrolidine-1-methanol
  • Benzyl 2-(carboxymethyl)pyrrolidine-1-carboxylate
  • Benzyl 2-(hydroxymethyl)pyrrolidine-1-amine

Comparison:

  • Benzyl 2-(hydroxymethyl)pyrrolidine-1-methanol has a similar structure but with an alcohol group instead of an ester. This difference affects its reactivity and solubility.
  • Benzyl 2-(carboxymethyl)pyrrolidine-1-carboxylate is an oxidized form of the compound, which makes it more acidic and less reactive in certain types of reactions.
  • Benzyl 2-(hydroxymethyl)pyrrolidine-1-amine contains an amine group, which significantly alters its chemical properties and potential applications.

The uniqueness of 2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester lies in its ester functional group, which provides a balance between reactivity and stability, making it a versatile intermediate in various chemical syntheses.

Properties

IUPAC Name

benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTNHGVCFWDNDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404434
Record name benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86954-05-4
Record name benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Carbobenzyloxy-L-proline (0.048 moles, 12.0 g) was dissolved in 50 ml THF and cooled to 0° C. Borane-methyl sulfide complex (0.05 moles, 25 ml of 2M in THF) was added dropwise. The reaction was stirred for 16 hours at room temperature and then cooled to 0° C. water (50 ml) was added dropwise. The solution was filtered. The solid was washed with ethyl acetate. The organic solutions were combined, washed with water, dried over sodium sulfate and concentrated to yield 10.3 g of N-carbobenzyloxy-2-hydroxymethyl pyrrolidine. N-carbobenzyloxy-2-hydroxymethyl pyrrolidine (0.038 moles, 9.0 g) and triethylamine (0.076 mole) were dissolved in 150 ml of chloroform. Tosyl chloride (0.0475 moles, 9.05 g) was added portionwise followed by dimethylaminopyridine (200 mg). The solution was stirred overnight at room temperature. Chloroform was added. The solution was washed with water, dried over sodium sulfate, and concentrated. The resulting tosylate (0.0385 moles, 15.0 g) and sodium cyanide (0.048 moles, 2.35 g) were dissolved in 150 ml DMSO. The reaction was heated to reflux until completion as measured by thin layer chromatography. The reaction was cooled; water was added. The intermediate was extracted with ethyl acetate and concentrated to yield 9.56 g of 2-pyrrolidineacetonitrile. The nitrile was hydrolyzed by dissolving in 150 ml ethanolic HCl and slowing adding water to the solution. The solution was then concentrated in vacuo. Ethyl acetate and sodium bicarbonate were added. The ethyl acetate solution was concentrated. The residue dissolved in ethyl acetate, filtered and concentrated. The resulting acetate was chromatographed on silica gel eluted with a gradient of 5.0-100% ethyl acetate in hexane followed by a gradient of 0-20% ethanol in ethyl acetate to yield 4.35 g of ethyl 2-pyrrolidineacetate. (MS)
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester
Reactant of Route 2
2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester
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2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester
Reactant of Route 4
2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester
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2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester
Reactant of Route 6
Reactant of Route 6
2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester

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